4-Amino-2-(3,4-dimethoxyphenyl)-5H-chromeno[4,3-d]pyrimidin-5-one
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Overview
Description
4-Amino-2-(3,4-dimethoxyphenyl)-5H-1benzopyrano[4,3-d]pyrimidin-5-one is a complex heterocyclic compound that belongs to the class of pyridopyrimidines This compound is characterized by its unique structure, which includes a benzopyrano and pyrimidine moiety fused together
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(3,4-dimethoxyphenyl)-5H-1benzopyrano[4,3-d]pyrimidin-5-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3,4-dimethoxybenzaldehyde with 2-aminopyrimidine in the presence of a base, followed by cyclization and oxidation steps to form the desired compound . The reaction conditions often require controlled temperatures and the use of specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve consistent quality and yield in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-(3,4-dimethoxyphenyl)-5H-1benzopyrano[4,3-d]pyrimidin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-Amino-2-(3,4-dimethoxyphenyl)-5H-1
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-2-(3,4-dimethoxyphenyl)-5H-1benzopyrano[4,3-d]pyrimidin-5-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The compound’s structure allows it to fit into the active sites of target proteins, leading to inhibition or activation of their functions .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Shares a similar core structure but with different substituents.
Pyrido[3,4-d]pyrimidin-5-one: Another isomer with distinct biological activities.
Pyrimidino[4,5-d][1,3]oxazine: Contains a fused oxazine ring, offering different chemical properties.
Uniqueness
4-Amino-2-(3,4-dimethoxyphenyl)-5H-1benzopyrano[4,3-d]pyrimidin-5-one is unique due to its specific substitution pattern and the presence of both benzopyrano and pyrimidine moieties.
Properties
Molecular Formula |
C19H15N3O4 |
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Molecular Weight |
349.3 g/mol |
IUPAC Name |
4-amino-2-(3,4-dimethoxyphenyl)chromeno[4,3-d]pyrimidin-5-one |
InChI |
InChI=1S/C19H15N3O4/c1-24-13-8-7-10(9-14(13)25-2)18-21-16-11-5-3-4-6-12(11)26-19(23)15(16)17(20)22-18/h3-9H,1-2H3,(H2,20,21,22) |
InChI Key |
UGRNNUDWFRRYAT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(C(=N2)N)C(=O)OC4=CC=CC=C43)OC |
Origin of Product |
United States |
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